

Application Note: Quantification of Rifamycin Sodium in Human Plasma by HPLC-UV

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Compound of Interest

Compound Name: *Rifamycin Sodium*

Cat. No.: *B1679330*

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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of **Rifamycin Sodium** in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of **Rifamycin Sodium**. The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and UV detection. This method has been demonstrated to be simple, accurate, precise, and suitable for routine analysis.

Introduction

Rifamycin Sodium, a key antibiotic in the rifamycin group, is widely used in the treatment of various bacterial infections, most notably tuberculosis. Accurate measurement of its concentration in plasma is crucial for optimizing therapeutic regimens, ensuring efficacy, and minimizing potential toxicity. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a reliable and cost-effective analytical solution for this purpose. This document provides a comprehensive protocol for the quantification of **Rifamycin Sodium** in human plasma, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Materials and Reagents

- **Rifamycin Sodium** (Reference Standard)
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Trichloroacetic Acid
- Potassium Dihydrogen Phosphate
- Citric Acid
- Ultrapure Water (Milli-Q or equivalent)
- Human Plasma (Drug-free)

Instrumentation

- HPLC system with a UV/Vis detector
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)[1]
- Analytical balance
- Centrifuge
- Vortex mixer
- Pipettes

Chromatographic Conditions

A summary of typical chromatographic conditions is provided in Table 1.

Parameter	Condition
Column	C18 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase	Methanol: Acetonitrile: 0.075mol/L Potassium Dihydrogen Phosphate: 1.0mol/L Citric Acid (33:33:31:4 v/v/v/v)[2]
Flow Rate	1.0 mL/min[2]
Injection Volume	10 µL[2]
Detection Wavelength	339 nm[1] or 254 nm[2]
Column Temperature	Ambient
Internal Standard	Rifamycin[1] or Papaverine Hydrochloride[3] (Optional but recommended)

Protocols

Preparation of Standard Solutions

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Rifamycin Sodium** reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol or ultrapure water to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.[1]

Preparation of Calibration Curve and Quality Control Samples

- Calibration Standards: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards at concentrations of 0.16, 0.31, 1.51, 4.68, 7.56, and 37.80 µg/mL.[1]
- Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high) within the calibration range (e.g., 1.67, and 41.79 µg/mL).[1]

Sample Preparation (Protein Precipitation)

- Pipette 500 μ L of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.
- Add 1 mL of a precipitation agent like trichloroacetic acid or acetonitrile.[1][4]
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the mixture at 10,000 rpm for 10 minutes.
- Carefully collect the supernatant and transfer it to a clean tube.
- Inject a 10 μ L aliquot of the supernatant into the HPLC system.[2]

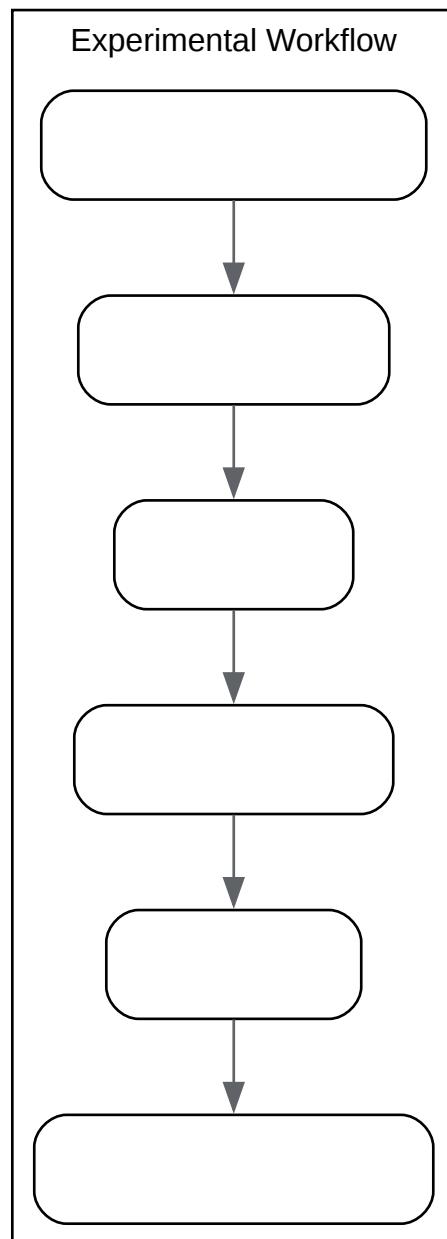
Method Validation Summary

The described HPLC-UV method has been validated according to international guidelines, demonstrating its reliability for the intended application. A summary of the validation parameters is presented in Table 2.

Validation Parameter	Result
Linearity Range	0.16 - 37.80 μ g/mL[1]
Correlation Coefficient (r^2)	> 0.999[4]
Lower Limit of Quantification (LLOQ)	0.31 μ g/mL[1]
Intra-day Precision (CV%)	< 15%
Inter-day Precision (CV%)	< 15%
Accuracy (Bias %)	Within $\pm 15\%$ [1]
Recovery	97.3 - 99.6%[1]
Stability (Freeze-thaw, Short-term)	Stable[1]

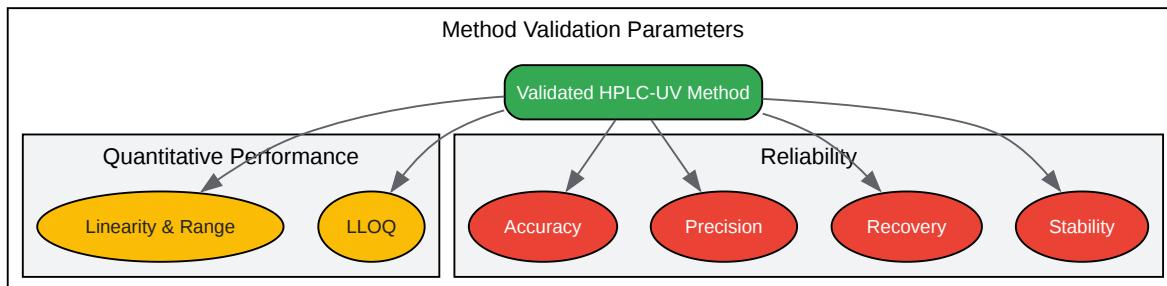
Experimental Workflow and Validation Logic

The following diagrams illustrate the experimental workflow and the logical relationship between the key method validation parameters.



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Caption: Experimental workflow for **Rifamycin Sodium** quantification.



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Caption: Key parameters for method validation.

Conclusion

The HPLC-UV method described in this application note is a simple, rapid, and reliable approach for the quantification of **Rifamycin Sodium** in human plasma. The straightforward protein precipitation sample preparation and isocratic elution make it suitable for high-throughput analysis in a research or clinical laboratory setting. The method has been shown to be linear, sensitive, accurate, and precise, meeting the requirements for pharmacokinetic and therapeutic drug monitoring studies.

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